Differential KRAS Mutant Degradation Breadth: Pan-Mutant Activity vs. G12C-Restricted Degraders
PROTAC K-Ras Degrader-2 demonstrates broad-spectrum degradation of oncogenic KRAS mutants, including G12D and G12V, as confirmed by a DC50 of ≤200 nM against SW620 KRAS G12D cells . This is in direct contrast to LC-2, a VHL-recruiting covalent degrader derived from MRTX849, which is restricted to degrading only the KRAS G12C mutant and shows no degradation activity against G12D or wild-type KRAS [1]. The pan-mutant activity is a direct consequence of the compound's non-covalent binding modality, which is not dependent on a specific cysteine residue for target engagement.
| Evidence Dimension | KRAS Mutant Degradation Scope (Target Engagement Profile) |
|---|---|
| Target Compound Data | DC50 ≤ 200 nM for KRAS G12D (SW620 cells); Biochemically active against KRAS G12V |
| Comparator Or Baseline | LC-2 degrades only KRAS G12C (no activity on G12D or G12V); ACBI3 degrades 13 of 17 KRAS mutants (DC50=3.9 nM in GP2d cells) |
| Quantified Difference | PROTAC K-Ras Degrader-2 targets a distinct mutant spectrum (G12D, G12V) inaccessible to G12C-selective degraders like LC-2. |
| Conditions | SW620 cell line (KRAS G12D homozygous) for DC50; Biochemical KRAS G12V/RAF1 interaction assay for IC50 |
Why This Matters
This determines whether a degrader can be used in the most common KRAS-mutant cancer models (e.g., pancreatic and colorectal cancers driven by G12D/G12V) or is limited to the subset driven by G12C (predominantly NSCLC).
- [1] Adooq. LC-2 (A23933) Product Datasheet. Accessed April 23, 2026. View Source
